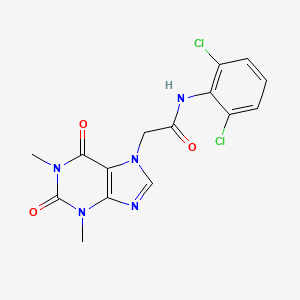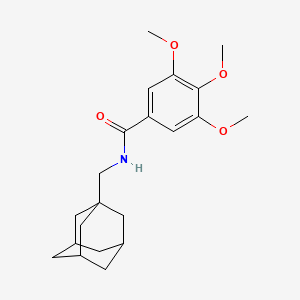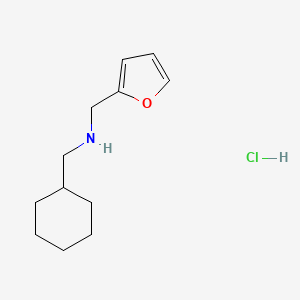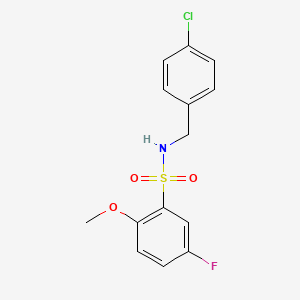![molecular formula C20H22N2O2 B4446216 1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)
1-[4-(4-morpholinylmethyl)benzoyl]indoline
Übersicht
Beschreibung
1-[4-(4-morpholinylmethyl)benzoyl]indoline, also known as Ro 31-8220, is a synthetic compound that belongs to the benzoylindole class of compounds. It was first synthesized in the 1990s and has since been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. In
Wirkmechanismus
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 inhibits PKC activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been shown to have anti-inflammatory effects in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is also relatively easy to synthesize and has a long shelf life. However, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has some limitations for lab experiments. It is not suitable for in vivo experiments due to its poor bioavailability and toxicity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 also has some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has several potential future directions for scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220. Another area of interest is the identification of PKC substrates and the role of PKC in various cellular processes. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 may also have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
Conclusion
In conclusion, 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 is a synthetic compound that has been widely used in scientific research as a potent inhibitor of PKC activity. It has several advantages for lab experiments, including its potency and selectivity. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has various biochemical and physiological effects and has therapeutic potential in various diseases. Further research is needed to explore the potential of 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 in these areas.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been widely used in scientific research as a potent inhibitor of PKC activity. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. 1-[4-(4-morpholinylmethyl)benzoyl]indoline 31-8220 has also been used as a tool to study the role of PKC in cellular processes and to identify PKC substrates.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-10-9-17-3-1-2-4-19(17)22)18-7-5-16(6-8-18)15-21-11-13-24-14-12-21/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJOJQARFBQKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)


![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)
![N-{3-[(3-fluorophenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4446188.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446194.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4446199.png)
![7-cyclohexyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446206.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)

![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)